Structural Differentiation from BC-11-38 (PDE11 Inhibitor Reference Molecule)
Compared to BC-11-38 (CAS 686770-80-9), the target compound possesses a 6-methyl group and a 3-phenethyl chain in place of a 3-phenyl ring. BC-11-38 is a validated PDE11 inhibitor with an IC50 of 0.28 µM and >100 µM selectivity over PDE1-10 [1]. No direct head-to-head enzymatic data are available for the target compound. However, SAR studies on thieno[3,2-d]pyrimidines indicate that 6-alkyl substitution and N3-arylalkyl extension can enhance hydrophobic interactions and improve selectivity [2]. The absence of measured IC50 values for the target compound precludes quantitative potency comparison.
| Evidence Dimension | PDE11 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not reported in public literature |
| Comparator Or Baseline | BC-11-38: PDE11 IC50 = 0.28 µM; PDE1-10 IC50 >100 µM |
| Quantified Difference | Unable to calculate due to missing target compound data |
| Conditions | In vitro enzymatic assay using recombinant human PDE11 |
Why This Matters
The structural modifications suggest a distinct selectivity profile, making the target compound a candidate for SAR expansion studies where BC-11-38 serves as a benchmark.
- [1] Cecil, T. L., et al. (2012). Identification of Biologically Active PDE11-Selective Inhibitors Using a Yeast-Based High-Throughput Screen. Chemistry & Biology, 19(1), 155-163. View Source
- [2] D'Ursi, P., et al. (2014). Homology modeling, docking studies and molecular dynamic simulations using graphical processing unit architecture to probe the type-11 phosphodiesterase catalytic site. Chemical Biology & Drug Design, 82(6), 718-731. View Source
